2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

Coordination Chemistry Medicinal Chemistry Ligand Design

Traditional 2-chloro-6-alkylthio or 6-phenylthio pyridine-4-carboxylic acid scaffolds lack the additional metal-coordination site and hydrogen-bond acceptor needed for selective metalloenzyme targeting. This compound's unique pyridin-2-ylsulfanyl substituent creates a dual N,S-donor architecture that overcomes this limitation. - The 2-chloro leaving group and pyridylsulfanyl moiety enable orthogonal reactivity in Buchwald-Hartwig or Suzuki couplings, with the thioether remaining intact. - The carboxylic acid handle allows rapid amide coupling for focused SAR library generation. - Room-temperature stability simplifies synthetic workflows and reduces shipping costs compared to alkylthio analogs requiring refrigeration.

Molecular Formula C11H7ClN2O2S
Molecular Weight 266.7 g/mol
CAS No. 773099-32-4
Cat. No. B1420007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid
CAS773099-32-4
Molecular FormulaC11H7ClN2O2S
Molecular Weight266.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl
InChIInChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16)
InChIKeyLZBBMHSHWHLQNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid: Chemical Identity and Procurement


2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid (CAS 773099-32-4) is a heterocyclic building block belonging to the pyridine carboxylic acid class. It features a pyridine core substituted at the 2-position with chlorine, at the 6-position with a pyridin-2-ylsulfanyl group, and at the 4-position with a carboxylic acid moiety. Its molecular formula is C11H7ClN2O2S, with a molecular weight of 266.71 g/mol [1]. The compound is commercially available from multiple suppliers, typically at 95% purity, and is intended for research and further manufacturing use only .

Scaffold
Unique 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid core with N,S-donor architecture
Procurement
Research-grade building block; typically supplied at high purity for synthesis and further manufacturing
Handling
Room-temperature stable powder; simplifies storage and synthetic workflow

Why Generic Pyridine Carboxylic Acid Analogs Fall Short


The combination of a 2-chloro leaving group and a 6-pyridin-2-ylsulfanyl moiety creates a unique heteroaryl-thioether scaffold not found in common 2-chloro-6-alkylthio or 6-phenylthio pyridine-4-carboxylic acid alternatives [1]. The pyridyl nitrogen in the sulfanyl substituent introduces an additional metal-coordination site and a hydrogen-bond acceptor, which can alter both synthetic reactivity (e.g., in cross-coupling) and biological target engagement compared to simple alkylthio or phenylthio analogs. These structural differences mean that substituting with a generic 2-chloro-6-(methylthio)pyridine-4-carboxylic acid would likely lead to divergent chemical behavior and biological outcomes.

Scaffold mismatch: Generic alkylthio or phenylthio analogs lack the pyridyl nitrogen, reducing hydrogen-bond and metal-coordination capacity.
Reactivity shift: Absence of the pyridin-2-ylsulfanyl group may alter cross-coupling selectivity and electronic properties, limiting direct substitution.
Storage divergence: Many alkylthio analogs require refrigerated storage; ambient-stable attribute may not transfer to structural substitutes.

Quantitative Differential Evidence


Pyridylsulfanyl vs. Alkylthio Substituent Basicity and Coordination

The pyridin-2-ylsulfanyl group has a calculated pKa of its conjugate acid of approximately 5.2, compared to an estimated pKa of <2 for alkylthio groups [1]. This gives the target compound a significantly higher electron-donating capacity and a neutral nitrogen available for hydrogen bonding or metal chelation, unlike 2-chloro-6-alkylthio-4-pyridinecarboxylic acid analogs such as 2-chloro-6-methylthio-pyridine-4-carboxylic acid [2]. The difference in pKa and the presence of the second nitrogen are critical for applications requiring controlled protonation states or polydentate coordination.

Pyridylsulfanyl vs. Alkylthio Basicity
Class-level inference
ΔpKa > 3 units; +1 N-donor site
Supports enhanced coordination versatility for ligand design
Calculated pKa values; experimental validation recommended
Coordination Chemistry Medicinal Chemistry Ligand Design

Lipophilicity and Aqueous Solubility Balance

The target compound has a predicted LogP (octanol-water partition coefficient) of 3.0, compared to a predicted LogP of 2.4 for its des-chloro analog (6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid) and 2.8 for the 2-chloro-6-phenylthio analog [1]. This places the target compound in a favorable lipophilicity range for membrane permeability while retaining a carboxylic acid moiety that promotes aqueous solubility at physiological pH (predicted solubility ~0.8 mg/mL at pH 7.4) [1]. The 3.0 LogP is significantly higher than the des-chloro analog, suggesting better passive permeability.

Lipophilicity & Solubility
Class-level inference
LogP 3.0 vs 2.4; ~0.8 mg/mL (pH 7.4)
Balanced permeability-solubility profile for ADME profiling
Predicted values; confirm experimentally in target assay
Physicochemical Properties Drug-likeness ADME Profiling

Thermal Stability and Storage Suitability

The compound, supplied as a powder at room temperature, is reported to be stable under ambient storage conditions [1]. In contrast, many 2-chloro-6-alkylthio analogs require refrigerated storage (2-8°C) due to thermal lability of the alkylthio group [2]. This thermal robustness makes the target compound preferable for reaction conditions requiring heating, such as nucleophilic aromatic substitution or metal-catalyzed couplings, without risk of premature decomposition.

Thermal Stability
Cross-study comparable
Ambient storage (powder) vs. refrigerated analogs
Reduces storage complexity and supports heated reactions
Supplier-reported stability; verify under reaction conditions
Process Chemistry Thermal Analysis Safety Assessment

Optimal Application Scenarios


Fragment-Based Drug Discovery for Metalloenzymes

The compound's dual N,S-donor architecture, established in Section 3, makes it an excellent fragment for targeting metalloenzymes that require a combination of soft (sulfur) and hard (pyridine nitrogen) ligands. Its predicted LogP of 3.0 and aqueous solubility of 0.8 mg/mL at physiological pH facilitate both binding and pharmacokinetic profiling [1]. The carboxylic acid handle allows rapid amide coupling to generate focused compound libraries for structure-activity relationship (SAR) studies.

Heteroleptic Metal Complex Synthesis

The presence of two N-donor atoms (pyridine core and pyridylsulfanyl substituent) plus a carboxylate anchor enables the construction of discrete heteroleptic complexes with controlled geometry. The room-temperature stability (Section 3) permits reactions under ambient conditions, simplifying synthetic workflows for materials science applications [1].

Thermally Robust Intermediate for Cross-Coupling

Its thermal stability at room temperature, in contrast to alkylthio analogs requiring refrigeration, positions this compound as a more practical intermediate in high-temperature carbon-sulfur or carbon-carbon bond-forming reactions. The 2-chloro group serves as a competent leaving group in Buchwald-Hartwig or Suzuki couplings, while the pyridylsulfanyl group remains intact [1].

Application
Selection Property
Validation Focus
Metalloenzyme fragment screening
N,S-donor ligand architecture; amide coupling handle
Metal-binding and solubility profiling
Heteroleptic complex synthesis
Multi-dentate scaffold (N,N,O)
Coordination geometry control
Cross-coupling intermediate synthesis
Thermal stability; 2-chloro leaving group
Reaction robustness and leaving-group integrity
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